molecular formula C22H17BrN2O5S B4153615 N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide

N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide

Cat. No.: B4153615
M. Wt: 501.4 g/mol
InChI Key: IHJFIXFQVGEXSM-UHFFFAOYSA-N
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Description

“N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide” is a complex organic compound. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .

Scientific Research Applications

Photodynamic Therapy Applications

N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide derivatives have been explored for their application in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited useful properties for photodynamic therapy, such as high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Evaluation

A series of benzenesulfonamide derivatives was synthesized and evaluated for antimicrobial and anticancer activities by Kumar et al. (2014). The study found certain compounds to be effective against microbial strains and cancer cell lines, providing a foundation for further exploration of these derivatives as potential therapeutic agents (Kumar et al., 2014).

Carbonic Anhydrase Inhibition Studies

Research by Gul et al. (2016) focused on synthesizing benzenesulfonamides and studying their inhibitory effects on carbonic anhydrase enzymes. This study provides insights into the potential therapeutic applications of these compounds in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Antidiabetic Potential

Abbasi et al. (2023) synthesized a series of benzenesulfonamide derivatives and evaluated their anti-diabetic potentials. The studyfound that these compounds demonstrated varying degrees of inhibitory activities against α-glucosidase enzyme, suggesting their potential application in the treatment of type-2 diabetes (Abbasi et al., 2023).

Biochemical Evaluation and Enzyme Inhibition

Further biochemical evaluations have been conducted by Gul et al. (2016) on benzenesulfonamide derivatives. These studies focused on the cytotoxic and carbonic anhydrase inhibitory effects, highlighting the potential of these compounds in developing novel anticancer agents and understanding their selectivity towards different enzyme isoforms (Gul et al., 2016).

Molecular Docking and DFT Calculations

Fahim and Shalaby (2019) conducted molecular docking and density functional theory (DFT) calculations on novel benzenesulfonamide derivatives. This research provides a deeper understanding of the interaction of these compounds with biological targets, paving the way for the design of more effective drugs with specific properties (Fahim & Shalaby, 2019).

Properties

IUPAC Name

N-[4-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O5S/c23-15-8-11-19-18(12-15)22(28,21(27)24-19)13-20(26)14-6-9-16(10-7-14)25-31(29,30)17-4-2-1-3-5-17/h1-12,25,28H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJFIXFQVGEXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Br)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-{4-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}benzenesulfonamide

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